1-(4-(2-Iodoethyl)phenyl)octan-1-one
Description
Properties
CAS No. |
219307-01-4 |
|---|---|
Molecular Formula |
C16H23IO |
Molecular Weight |
358.26 g/mol |
IUPAC Name |
1-[4-(2-iodoethyl)phenyl]octan-1-one |
InChI |
InChI=1S/C16H23IO/c1-2-3-4-5-6-7-16(18)15-10-8-14(9-11-15)12-13-17/h8-11H,2-7,12-13H2,1H3 |
InChI Key |
WMMCAHOQTAECRL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)CCI |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogen Effects
- Iodo vs. Chloro Derivatives : The iodine atom in the target compound exhibits greater polarizability and weaker C-I bond strength (≈234 kJ/mol) compared to C-Cl (≈327 kJ/mol), favoring nucleophilic substitution or radical reactions [3], [5]. For example, demonstrates that iodoethyl groups participate in radical cyclization under Fenton-type conditions, yielding indolizidine derivatives—a reactivity less feasible with chloro analogs [3].
- Multi-Halogenated Systems: Compounds like 1-(4-bromo-3-fluoro-2-iodophenyl)propan-1-one show enhanced electronic effects (e.g., directing group behavior in electrophilic substitution) compared to mono-halogenated analogs [8].
Chain Length and Physicochemical Properties
Crystallographic Behavior
- reports that 1-(4-(2-chloroethoxy)phenyl)ethanone crystallizes in a triclinic system with a dihedral angle of 3.76° between the acetyl and phenyl groups. The bulkier iodine substituent in the target compound may disrupt such planar arrangements, leading to distinct packing motifs [1].
Preparation Methods
Reaction Conditions and Reagents
The reaction utilizes triphenylphosphine (PPh₃) , imidazole , and iodine (I₂) in ethyl acetate as the solvent. Triphenylphosphine facilitates the conversion of the alcohol to a phosphonium intermediate, while iodine acts as the halide source. Imidazole neutralizes hydrogen iodide (HI) byproducts, preventing side reactions.
Step-by-Step Procedure
-
Dissolution of reactants : 2-(4-Octanoylphenyl)ethanol (137 g), imidazole (53 g), and triphenylphosphine (174 g) are dissolved in ethyl acetate (550 mL).
-
Iodine addition : Iodine (197 g) is added gradually under cooling to control exothermicity.
-
Stirring : The mixture is stirred at room temperature for 1 hour, allowing complete conversion to the iodoethyl product.
-
Workup : The reaction is quenched with saturated sodium sulfite (to reduce excess I₂) and washed with brine.
-
Purification : The crude product is concentrated and purified via silica gel chromatography using a hexane-ethyl acetate (20:1) mixture, yielding 175 g of white crystalline product (89% yield).
Key Reaction Mechanism:
The reaction proceeds through a nucleophilic substitution pathway:
-
Triphenylphosphine reacts with iodine to form a phosphonium iodide complex.
-
The alcohol oxygen attacks the phosphorus center, forming an oxyphosphonium intermediate.
-
Iodide ion displaces the phosphine oxide, yielding the iodoethyl product.
Alternative Methods in Pharmaceutical Synthesis
Use as an Intermediate in Fingolimod Preparation
This compound serves as a critical intermediate in synthesizing fingolimod hydrochloride , an immunosuppressant. In this context, the compound undergoes further alkylation with diethyl acetamido malonate in the presence of sodium hydride (NaH), forming a malonate adduct.
Comparative Table: Synthesis Routes for Pharmaceutical Applications
Comparative Analysis of Synthesis Routes
Efficiency and Yield
The direct iodination method offers high reproducibility and yield (89%), making it preferable for large-scale production. In contrast, pharmaceutical routes prioritize functional group compatibility over isolated yields, as the iodo compound is immediately used in subsequent steps.
Reagent and Solvent Considerations
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(4-(2-Iodoethyl)phenyl)octan-1-one, and how can reaction efficiency be optimized?
- Methodology : A two-step approach is typical:
Friedel-Crafts acylation : React 4-iodoethylbenzene with octanoyl chloride using a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane under reflux.
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess octanoyl chloride) and reaction time (8–12 hours) to improve yield. Use inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How should researchers characterize the purity and structure of this compound?
- Analytical Techniques :
- NMR : ¹H/¹³C-NMR to confirm aromatic protons (δ 7.2–7.6 ppm) and ketone carbonyl (δ 200–210 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺ expected at m/z 372.04).
- Elemental Analysis : Validate C, H, and I content (±0.3% theoretical).
Q. What safety protocols are critical when handling this compound?
- Storage : −20°C in amber vials to prevent photodegradation. Desiccate to avoid hydrolysis of the iodoethyl group.
- Waste Disposal : Collect iodine-containing waste separately; treat with sodium thiosulfate to reduce iodide toxicity before disposal .
- PPE : Use nitrile gloves, lab coat, and fume hood to minimize inhalation/contact.
Advanced Research Questions
Q. How can competing reaction pathways (e.g., elimination vs. substitution) during synthesis be controlled?
- Mechanistic Insights :
- The iodoethyl group may undergo elimination (forming vinyl byproducts) under basic conditions. Use aprotic solvents (e.g., DMF) and mild bases (K₂CO₃) to favor substitution.
- Kinetic Studies : Vary temperature (25–60°C) and monitor via ¹H-NMR to track intermediate formation .
- Isotope Labeling : Introduce deuterium at the β-position of the iodoethyl group to study kinetic isotope effects on elimination pathways.
Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
- Data Reconciliation :
- Thermal Analysis : DSC/TGA to determine exact melting point (literature values often conflict due to polymorphic forms).
- Solubility Profiling : Use shake-flask method in solvents (e.g., DMSO, ethanol) at 25°C; compare with computational predictions (LogP ≈ 4.2 via ChemDraw).
Q. How can this compound serve as a precursor in photopolymerization or drug delivery systems?
- Photoresist Applications :
- Functionalize the ketone group with photoactive moieties (e.g., oxime esters) to generate radicals under UV light for polymer crosslinking .
- Drug Delivery :
- Synthesize prodrugs by conjugating the iodoethyl group to therapeutics (e.g., iodinated analogs for radiopharmaceuticals). Evaluate release kinetics in vitro (PBS buffer, 37°C) .
Q. What experimental approaches validate the compound’s stability under varying pH and temperature conditions?
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–10) at 37°C for 24–72 hours; analyze degradation via HPLC.
- Thermal Stability : Accelerated aging at 40°C/75% RH for 1 month; monitor iodine content via ICP-MS.
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s reactivity in cross-coupling reactions?
- Root Cause : Variability in catalytic systems (e.g., Pd vs. Cu catalysts) or solvent polarity.
- Resolution :
- Comparative Screening : Test Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) in toluene/EtOH vs. DMF/H₂O.
- Control Experiments : Verify ligand effects (e.g., SPhos vs. XPhos) on yield .
Methodological Tables
| Parameter | Recommended Conditions | References |
|---|---|---|
| Synthesis Temperature | 80–100°C (reflux) | |
| Column Chromatography Eluent | Hexane:EtOAc (8:2 → 6:4) | |
| NMR Solvent | CDCl₃ | |
| Storage Temperature | −20°C (desiccated) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
